4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the para position (4-bromo). The amide nitrogen is bonded to a complex ethyl group containing two distinct moieties:
- A 4-fluoro-3-methylbenzenesulfonyl group, which introduces electron-withdrawing and steric effects.
The combination of sulfonyl, fluoro, methyl, and thiophenyl groups imparts unique physicochemical properties, including enhanced metabolic stability and receptor-binding affinity compared to simpler benzamide derivatives.
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO3S2/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVJFHCVBBOQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromobenzene moiety.
- A sulfonyl group attached to a fluorinated aromatic ring.
- A thiophene ring which contributes to its unique electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation. Sulfonamides are known to interfere with folate metabolism, which is critical for DNA synthesis in rapidly dividing cells .
- Protein-Ligand Interactions : The presence of the thiophene and fluorobenzene groups enhances the compound's ability to interact with various proteins, potentially leading to altered cellular signaling pathways .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, suggesting that this benzamide derivative may also exhibit such properties .
Biological Activity Data
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Activity : A study on related sulfonamide compounds indicated significant inhibition of tumor growth in murine models. The mechanism was attributed to the disruption of metabolic pathways essential for cancer cell survival .
- Enzyme Targeting : Research demonstrated that compounds with similar structures effectively inhibited DHFR, a key enzyme in nucleotide synthesis, leading to decreased proliferation in resistant cancer cell lines .
- Microbial Resistance : Investigations into the antimicrobial efficacy showed promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable case study involved the evaluation of a related compound as a RET kinase inhibitor, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Inhibition of Enzymatic Activity
The compound has also shown potential in inhibiting specific enzymes relevant to disease mechanisms. For example, it may act as an inhibitor of lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This suggests that the compound could be useful in understanding and potentially mitigating side effects associated with certain drugs .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the sulfonyl group and the introduction of the thiophene ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
- Antitumor Effects : In a study involving various benzamide derivatives, it was found that compounds with similar structures exhibited significant antitumor effects in vivo, leading to prolonged survival rates in treated cohorts .
- Enzyme Inhibition : A related benzamide compound was tested for its ability to inhibit phospholipase A2 activity, showing promising results that could inform future therapeutic strategies against drug-induced toxicity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position of the benzamide ring is a prime site for NAS due to its electron-withdrawing sulfonyl and amide groups activating the aryl ring.
Key Findings :
-
The electron-deficient aryl bromide facilitates NAS with amines, alkoxides, or boronic acids under palladium catalysis .
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Steric hindrance from the ethylsulfonyl-thiophene side chain may reduce yields compared to simpler benzamides .
Electrophilic Aromatic Substitution
The thiophene and fluorinated benzene rings undergo electrophilic substitution, though reactivity varies:
Key Findings :
-
Thiophene’s electron-rich C-5 position is more reactive than the fluorinated benzene ring .
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Fluorine’s strong electron-withdrawing effect directs electrophiles to the ortho and para positions relative to the sulfonyl group.
Reduction Reactions
The amide and sulfonamide groups exhibit distinct reducibility:
Key Findings :
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Amide reduction to amine requires strong hydride donors (e.g., LiAlH₄), while sulfonamide reduction is challenging and often incomplete .
Cross-Coupling Reactions
The bromine atom enables catalytic cross-coupling for structural diversification:
Key Findings :
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Suzuki couplings proceed efficiently with electron-neutral or -rich boronic acids .
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Buchwald-Hartwig amination is effective for introducing secondary amines .
Stability and Degradation
The compound’s stability under acidic/basic conditions was assessed:
Key Findings :
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Spectroscopic and Crystallographic Insights
- IR Spectroscopy :
- 1H-NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
